![molecular formula C17H18N4O2 B5799847 N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)
N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide, also known as MIH, is a chemical compound that has been studied extensively for its potential applications in scientific research. MIH is a derivative of isonicotinamide and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide is not fully understood. However, it has been suggested that N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide acts by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide also inhibits the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has been shown to decrease the levels of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide in lab experiments is its low toxicity. N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has been shown to have low toxicity in both in vitro and in vivo studies. This makes it an ideal candidate for further research. However, one of the major limitations of using N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide in lab experiments is its low solubility in water. This makes it difficult to administer N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide to cells in culture or in animal models.
Future Directions
There are various future directions for research on N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide. One of the major areas of research is to study the potential of N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide as a therapeutic agent for cancer. Further studies are needed to understand the mechanism of action of N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide and to identify its molecular targets. Other potential areas of research include studying the effects of N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide on other diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to improve the solubility of N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide and to develop more efficient methods for administering N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide to cells and animal models.
Conclusion:
In conclusion, N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide is a chemical compound that has been studied extensively for its potential applications in scientific research. N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has been shown to have anti-cancer properties and has various biochemical and physiological effects. N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has advantages and limitations for lab experiments, and there are various future directions for research on N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide. Further studies are needed to understand the mechanism of action of N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide and to identify its molecular targets. N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has the potential to be a valuable tool in scientific research and may have therapeutic applications in the future.
Synthesis Methods
The synthesis of N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide involves the reaction between isonicotinamide and 4-methylbenzaldehyde in the presence of hydrazine hydrate. The reaction yields N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide as a yellow solid with a melting point of 244-246°C. The chemical structure of N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has been confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has been studied extensively for its potential applications in scientific research. One of the major areas of research has been in the field of cancer research. N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide has been shown to have anti-cancer properties and has been tested against various cancer cell lines. It has been found that N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
N-[2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-3-5-14(6-4-12)13(2)20-21-16(22)11-19-17(23)15-7-9-18-10-8-15/h3-10H,11H2,1-2H3,(H,19,23)(H,21,22)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUBLFKNXUSORP-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC=NC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.